molecular formula C14H20N2OS B5572655 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide

1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide

Cat. No.: B5572655
M. Wt: 264.39 g/mol
InChI Key: POLGHJQDOTXSSV-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₄H₂₀N₂OS. It is a piperidine derivative that features a benzyl group substituted with a methylsulfanyl group.

Scientific Research Applications

1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions such as Alzheimer’s disease. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

  • 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide
  • N-benzyl-3,4-dihyroxypyridine-2-carboxamide
  • N-benzyl-2,3-dihydroxypyridine-4-carboxamide

Comparison: this compound is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. Compared to other benzyl-piperidine derivatives, this compound may exhibit different binding affinities and selectivities for various receptors and enzymes. The presence of the carboxamide group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-18-13-4-2-11(3-5-13)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLGHJQDOTXSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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